(R)-4-Morpholinobutan-2-ol
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Overview
Description
®-4-Morpholinobutan-2-ol is a chiral compound that features a morpholine ring attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Morpholinobutan-2-ol typically involves the reaction of morpholine with a suitable butanol derivative under controlled conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with an epoxide or a halide derivative of butanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of ®-4-Morpholinobutan-2-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-Morpholinobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Halides or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Morpholinobutan-2-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicinal chemistry, ®-4-Morpholinobutan-2-ol is explored for its potential therapeutic properties. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of ®-4-Morpholinobutan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Morpholinobutan-2-ol: The enantiomer of ®-4-Morpholinobutan-2-ol, with similar chemical properties but different biological activities.
4-Morpholinobutan-1-ol: A structural isomer with the hydroxyl group at a different position.
4-Morpholinobutan-3-ol: Another isomer with the hydroxyl group at the third carbon.
Uniqueness
®-4-Morpholinobutan-2-ol is unique due to its specific chiral configuration, which imparts distinct biological activities and chemical reactivity. This makes it particularly valuable in applications requiring enantiomerically pure compounds.
Properties
Molecular Formula |
C8H17NO2 |
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Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2R)-4-morpholin-4-ylbutan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
RHBZAIRQNOBTNS-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCN1CCOCC1)O |
Canonical SMILES |
CC(CCN1CCOCC1)O |
Origin of Product |
United States |
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